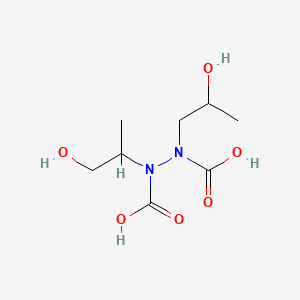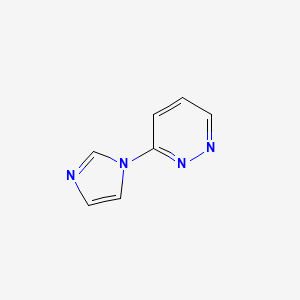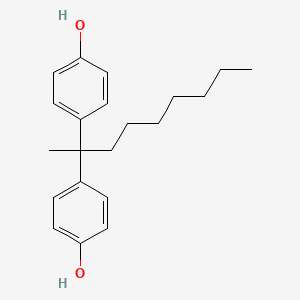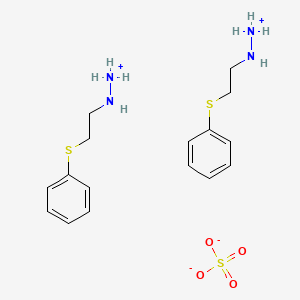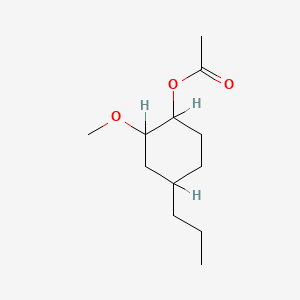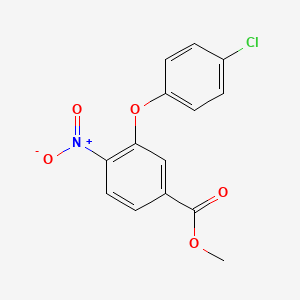
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds.
Substitution: The guanyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while substitution reactions can yield a variety of guanyl-substituted derivatives.
科学研究应用
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein interactions and as a cross-linking agent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride involves its ability to form stable complexes with various biomolecules. The guanyl groups can interact with amino acids in proteins, leading to the formation of cross-linked structures. This interaction can affect the function and stability of proteins, making the compound useful in studying protein-protein interactions and enzyme activity.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A precursor in the synthesis of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride.
N,N-Bis(2-ethylhexyl)-N-methylamine: Used in different industrial applications but lacks the guanyl functionality.
N,N-Bis(2,2-diethoxyethyl)methylamine: Another related compound with different functional groups and applications.
Uniqueness
This compound is unique due to its guanyl groups, which provide specific reactivity and binding properties. This makes it particularly useful in biochemical and medicinal research, where it can be used to study and manipulate protein interactions and enzyme functions.
属性
CAS 编号 |
63915-53-7 |
|---|---|
分子式 |
C7H20Cl3N5S2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
bis[2-[amino(azaniumylidene)methyl]sulfanylethyl]-methylazanium;trichloride |
InChI |
InChI=1S/C7H17N5S2.3ClH/c1-12(2-4-13-6(8)9)3-5-14-7(10)11;;;/h2-5H2,1H3,(H3,8,9)(H3,10,11);3*1H |
InChI 键 |
GTAHSTJTMAABTQ-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](CCSC(=[NH2+])N)CCSC(=[NH2+])N.[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


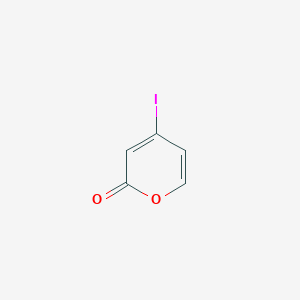
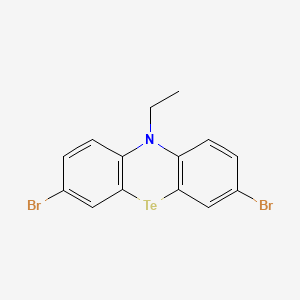

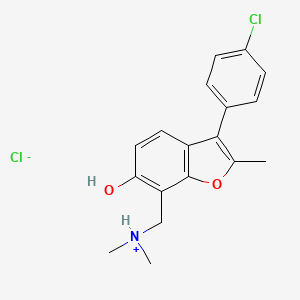

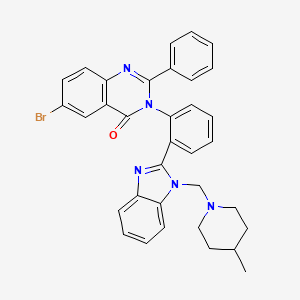
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
